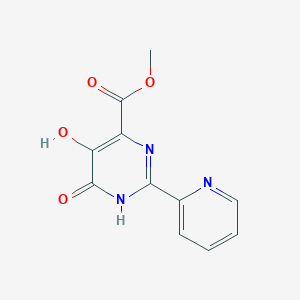
5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester
Descripción general
Descripción
5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H9N3O4 . It has a molecular weight of 247.21 . The compound is stored at room temperature .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder reaction between key intermediates . The reaction is followed by a conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3O4/c1-18-11(17)7-8(15)10(16)14-9(13-7)6-4-2-3-5-12-6/h2-5,15H,1H3,(H,13,14,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an off-white solid . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación
Structural Analysis and Intermolecular Interaction Patterns
The study by Nagarajaiah and Begum (2014) investigated various compounds, including 5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester derivatives, focusing on their structural modifications and the resulting changes in supramolecular aggregation. This research provided insights into the conformational features and intermolecular interaction patterns of these compounds, highlighting the influence of substituents on their structural behavior (Nagarajaiah & Begum, 2014).
Synthesis and Fungicidal Properties
Tumkevičius, Urbonas, and Vainilavicius (2000) focused on the synthesis of methyl esters of pyrimidin-6-yl amino acids and their derivatives. These compounds, including pyrimidine-6-carboxylic acid methyl esters, demonstrated fungicidal properties, providing a potential application in the development of new fungicides (Tumkevičius et al., 2000).
Exploration of Pyrimidine Derivatives
Gein et al. (2009) synthesized various pyrimidine derivatives, including methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These compounds were tested for antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Gein et al., 2009).
Synthesis and Characterization for Spectroscopic Studies
Kadir, Mansor, and Osman (2017) worked on the synthesis and characterization of various monoamide compounds, including pyridine-2-carboxylic acid methyl esters. Their research focused on employing common spectroscopic techniques for characterizing these compounds, contributing to the field of analytical chemistry (Kadir et al., 2017).
Mecanismo De Acción
Mode of Action
It’s worth noting that many compounds interact with their targets by binding to them, which can inhibit or enhance the target’s function
Biochemical Pathways
Biochemical pathways are complex networks of reactions regulated by enzymes, and a compound can affect these pathways by interacting with one or more enzymes or other molecules within the pathway .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compoundThese properties can significantly impact the bioavailability of a compound, which is the proportion of the compound that enters circulation and can have an active effect .
Action Environment
The action environment refers to the conditions under which a compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. Environmental factors can influence a compound’s action, efficacy, and stability
Propiedades
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(17)7-8(15)10(16)14-9(13-7)6-4-2-3-5-12-6/h2-5,15H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCOZLUUAJSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696149 | |
| Record name | Methyl 5,6-dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2-pyridin-2-YL-pyrimidine-4-carboxylic acid methyl ester | |
CAS RN |
849475-89-4 | |
| Record name | Methyl 5,6-dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




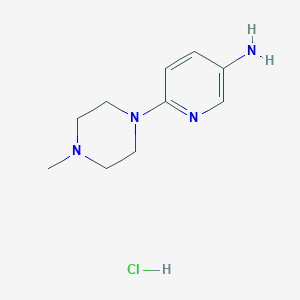
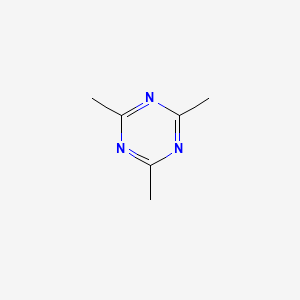

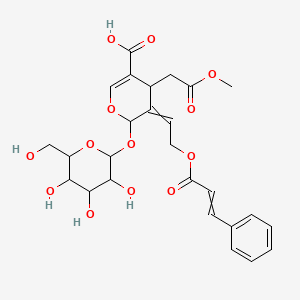
![5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B3029902.png)
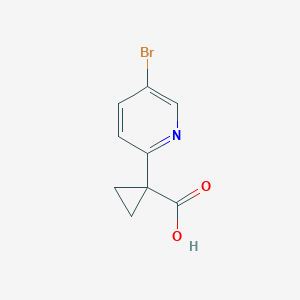
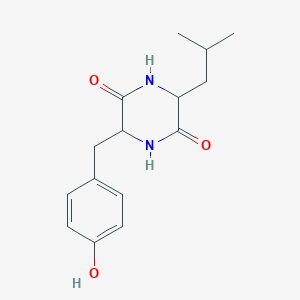
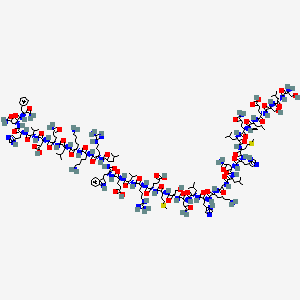
![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)
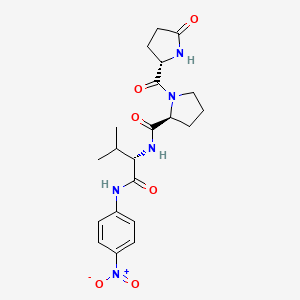
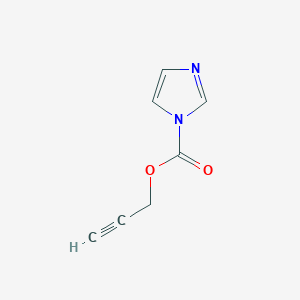
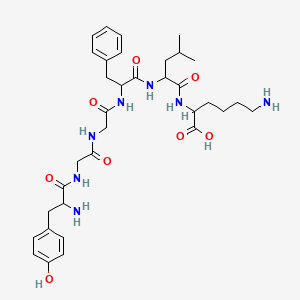
![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)